N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzenesulfonamide
Description
N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of both ethanesulfonyl and tetrahydroquinoline groups, which contribute to its distinct chemical properties.
Properties
Molecular Formula |
C18H22N2O4S2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H22N2O4S2/c1-3-25(21,22)20-12-4-5-15-13-16(8-11-18(15)20)19-26(23,24)17-9-6-14(2)7-10-17/h6-11,13,19H,3-5,12H2,1-2H3 |
InChI Key |
AFWZIDUZZCYAOI-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of the Ethanesulfonyl Group: This step involves the sulfonylation of the tetrahydroquinoline core using ethanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Benzene Sulfonamide Group: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-4-METHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as a precursor in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by forming stable complexes with the active site.
Modulating Receptor Activity: Interacting with cellular receptors to alter signal transduction pathways.
Disrupting Cellular Processes: Affecting cellular functions such as DNA replication or protein synthesis.
Comparison with Similar Compounds
N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-4-METHYLBENZENE-1-SULFONAMIDE can be compared with similar compounds such as:
N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-4-FLUOROBENZENE-1-SULFONAMIDE: Differing by the presence of a fluorine atom, which may alter its reactivity and biological activity.
N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-4-ETHOXYBENZENE-1-SULFONAMIDE: Featuring an ethoxy group, which can influence its solubility and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
